2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine
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Overview
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with 5-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is introduced through a condensation reaction with formaldehyde and a secondary amine . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
Scientific Research Applications
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues . The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive drug that acts on alpha1-adrenergic receptors.
Uniqueness
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylpyrimidine groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-11-17-16(18-12-13)20-8-6-19(7-9-20)14-4-3-5-15(10-14)21-2/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
KJOHBXJFAOOORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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